REACTION_CXSMILES
|
[CH:1]([N:4]1[C:8]2[CH:9]=[C:10]([C:13]([OH:15])=O)[CH:11]=[CH:12][C:7]=2[N:6]=[N:5]1)([CH3:3])[CH3:2].C(Cl)(=O)C(Cl)=O.C(NC(C)C)(C)C.Cl.[CH3:30][NH:31][O:32][CH3:33]>C(Cl)Cl.CN(C=O)C>[CH3:33][O:32][N:31]([CH3:30])[C:13]([C:10]1[CH:11]=[CH:12][C:7]2[N:6]=[N:5][N:4]([CH:1]([CH3:2])[CH3:3])[C:8]=2[CH:9]=1)=[O:15] |f:3.4|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1N=NC2=C1C=C(C=C2)C(=O)O
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 days before mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
was washed with a solution of sodium dihydrogenphosphate, aqueous bicarbonate, dilute hydrochloric acid, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to a dark oil
|
Type
|
CUSTOM
|
Details
|
This oil was purified by flash chromatography (eluting with 3:2 ethyl acetate/hexanes)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1=CC2=C(N=NN2C(C)C)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |